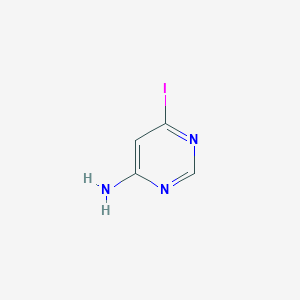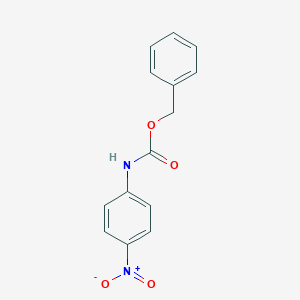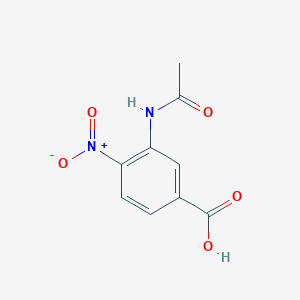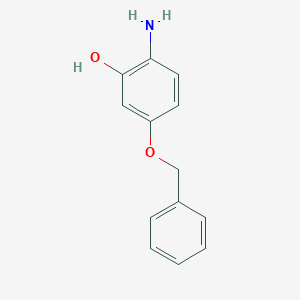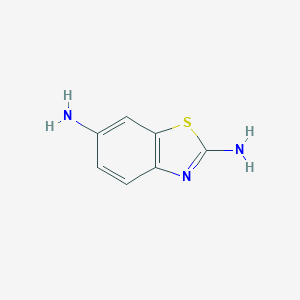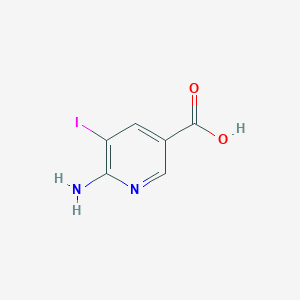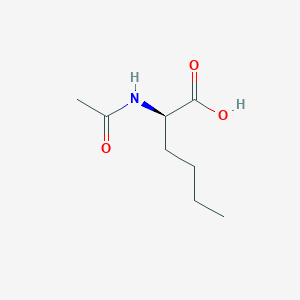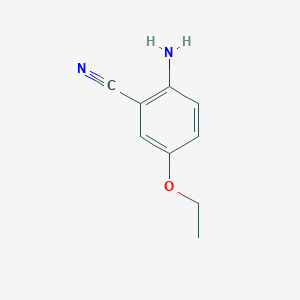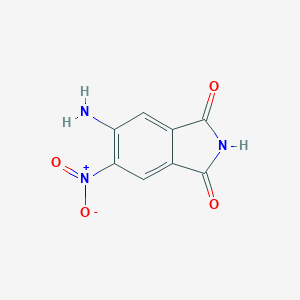
5-氨基-6-硝基异吲哚啉-1,3-二酮
描述
5-Amino-6-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with amino and nitro substituents at positions 5 and 6, respectively.
科学研究应用
5-Amino-6-nitroisoindoline-1,3-dione has several scientific research applications:
Pharmaceutical Synthesis: It is used in the synthesis of potential therapeutic agents, particularly those targeting the dopamine receptor D2.
Herbicides: The compound’s unique chemical structure makes it suitable for developing herbicides.
Colorants and Dyes: Its aromatic nature and the presence of carbonyl groups contribute to its use in producing colorants and dyes.
Polymer Additives: It is used as an additive in polymers to enhance their stability and durability.
Organic Synthesis: The compound serves as an intermediate in various organic synthesis reactions.
Photochromic Materials: It is used in the development of materials that change color when exposed to light.
作用机制
Target of Action
5-Amino-6-nitroisoindoline-1,3-dione primarily targets the dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as mood, reward, addiction, and voluntary movement .
Mode of Action
The compound interacts with the dopamine receptor D2, modulating its activity It’s known that modulation of the dopamine receptor d2 can have significant effects on neurological processes .
Biochemical Pathways
This can lead to downstream effects on mood, reward, addiction, and voluntary movement .
Result of Action
It’s known that the compound can modulate the activity of the dopamine receptor d2 , which can have significant effects on neurological processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-nitroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One specific method involves mixing the compound (207 mg, 1.0 mmol) with an amine (1.0 mmol) and diphenyl ether (3 mL), then stirring the mixture overnight under nitrogen at 210°C. The mixture is then cooled to 50°C and diluted with hexane, and the precipitate is collected by filtration.
Industrial Production Methods: Industrial production methods for 5-Amino-6-nitroisoindoline-1,3-dione are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 5-Amino-6-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups depending on the reagents and conditions used .
相似化合物的比较
Isoindoline-1,3-dione: A parent compound with similar structural features but without the amino and nitro substituents.
N-Substituted Isoindoline-1,3-diones: These derivatives have various substituents at the nitrogen atom, leading to different biological activities.
Arylazothiazoles and Thiadiazoles: These compounds contain isoindoline-1,3-dione moieties and show promise as antibacterial and anticancer therapies.
Uniqueness: 5-Amino-6-nitroisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate the dopamine receptor D2 sets it apart from other similar compounds, making it a valuable target for pharmaceutical research.
属性
IUPAC Name |
5-amino-6-nitroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,9H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPWCYFGRYCBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1N)[N+](=O)[O-])C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569010 | |
| Record name | 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59827-85-9 | |
| Record name | 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59827-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

